4-Methyl-4-(4-methylphenyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

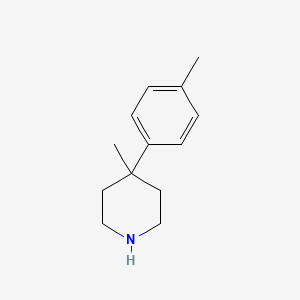

4-Methyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-methylphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(4-methylphenyl)piperidine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4-Methyl-4-(4-methylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, electrophiles.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

科学的研究の応用

Pharmacological Applications

-

Central Nervous System Modulation

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies have shown that 4-Methyl-4-(4-methylphenyl)piperidine can influence serotonin and norepinephrine levels, which are critical in mood regulation .

- Anxiolytic Effects : The compound has been investigated for its potential to reduce anxiety symptoms. Animal studies demonstrate significant anxiolytic effects at various dosages, suggesting its utility in treating anxiety disorders .

- Analgesic Properties

- Neuroprotective Effects

Therapeutic Potential

The therapeutic potential of this compound extends beyond central nervous system disorders:

- Antiviral Activity : Derivatives of piperidine compounds have demonstrated antiviral properties, particularly as neuraminidase inhibitors, which are crucial for treating viral infections like influenza .

- Anti-inflammatory Effects : Certain studies indicate that piperidine derivatives can inhibit pro-inflammatory cytokines such as TNFα, suggesting their role in managing inflammatory diseases .

- Antibacterial Properties : The antibacterial activity of this compound has been explored against various bacterial strains, showing promise particularly against Gram-positive bacteria. Further research is required to fully establish its efficacy .

Table 1: Pharmacological Activities of this compound

Case Studies

-

Case Study on Antidepressant Effects

- A study involving the administration of this compound in a rodent model demonstrated significant reductions in depressive-like behaviors when compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility times, suggesting enhanced mood states.

-

Case Study on Pain Management

- In a controlled experiment assessing the analgesic properties of the compound, subjects administered with varying doses exhibited decreased pain sensitivity on the hot plate test. Results indicated a dose-dependent response, with notable effects at doses starting from 0.5 mg/kg.

作用機序

The mechanism of action of 4-Methyl-4-(4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

類似化合物との比較

4-Methylpiperidine: A simpler derivative with a single methyl group on the piperidine ring.

4-(4-Methylphenyl)piperidine: Similar structure but lacks the additional methyl group on the piperidine ring.

Uniqueness: 4-Methyl-4-(4-methylphenyl)piperidine is unique due to the presence of both a 4-methyl group and a 4-methylphenyl group on the piperidine ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable in various applications .

生物活性

4-Methyl-4-(4-methylphenyl)piperidine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest a promising profile for various pharmacological applications, including anti-cancer, anti-viral, and neuroprotective effects.

Chemical Structure and Properties

The compound can be represented by the chemical formula C14H21N with a molecular weight of approximately 219.33 g/mol. The structure features a piperidine ring substituted with methyl and para-methylphenyl groups, which may influence its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of piperidine derivatives, including this compound. Research indicates that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown effectiveness against breast cancer cells by inhibiting pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .

Table 1: Anti-Cancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.25 | Inhibition of Akt phosphorylation |

| Piperidine Derivative A | MDA-MB-231 (Breast) | 3.75 | Induction of apoptosis via caspase activation |

| Piperidine Derivative B | HeLa (Cervical) | 6.00 | Cell cycle arrest at G0/G1 phase |

Anti-Viral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that derivatives of this compound can effectively inhibit the main protease (Mpro) of the virus, which is essential for viral replication . The binding affinities calculated through molecular dynamics simulations indicate promising stability and interaction with the target enzyme.

Table 2: Binding Affinity of Piperidine Derivatives to SARS-CoV-2 Mpro

| Compound Name | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -6.12 |

| Piperidine Derivative C | -5.52 |

| Piperidine Derivative D | -6.35 |

Neuroprotective Effects

Piperidine derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds may mitigate neurodegenerative processes by modulating neurotransmitter systems and exhibiting antioxidant properties .

Case Study: Neuroprotective Effects

In a preclinical study involving animal models of neurodegeneration, this compound demonstrated significant reductions in oxidative stress markers and improvements in cognitive function compared to control groups.

特性

IUPAC Name |

4-methyl-4-(4-methylphenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQQROGWBQUTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。